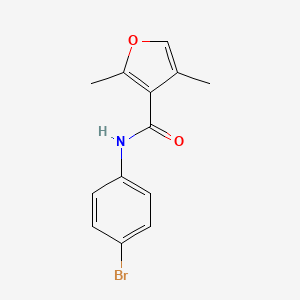

N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide

Description

N-(4-Bromophenyl)-2,4-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a 2,4-dimethylfuran-3-carbonyl core linked to a 4-bromophenyl group via an amide bond. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing properties, while the methyl groups on the furan ring enhance steric bulk and modulate lipophilicity.

Properties

IUPAC Name |

N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKGLIPIKVHAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-bromoaniline with 2,4-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

Oxidation: Furan-2,5-diones.

Reduction: Amines or alcohols.

Substitution: Azides or thiols substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .

Biology: The compound has been studied for its potential antimicrobial properties, showing activity against various bacterial strains .

Medicine: Research has indicated potential anticancer properties, making it a candidate for further studies in drug development .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic properties .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π interactions with aromatic amino acids in the target proteins . These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide lies in its 2,4-dimethylfuran-3-carboxamide backbone. Key analogs and their differentiating features include:

Key Insights :

- Positional isomerism : Moving the carboxamide group from furan-2 to furan-3 (as in the target compound) alters electronic distribution and steric accessibility .

Comparison of Yields :

- Electron-donating groups (e.g., methyl) on boronic acids improve cross-coupling yields (32–83%) in Suzuki reactions, whereas electron-withdrawing groups (e.g., CF3) reduce efficiency . This suggests that the target compound’s methyl groups may enhance synthetic versatility compared to CF3-substituted analogs.

Physicochemical Properties

- Lipophilicity : The 4-bromophenyl group increases molecular weight (vs. 4-fluorophenyl analogs) and lipophilicity (logP ≈ 3.5 estimated).

- Solubility : Methyl groups on the furan may reduce aqueous solubility compared to unsubstituted furan carboxamides .

- Crystallography : Halogenated phenyl groups (Br, Cl) influence crystal packing via weak C–H⋯X hydrogen bonds and π–π interactions, as seen in isomorphic structures .

Biological Activity

N-(4-bromophenyl)-2,4-dimethylfuran-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrNO2, with a molecular weight of approximately 294.14 g/mol. Its structure features a furan ring, a carboxamide functional group, and a brominated phenyl moiety. The unique combination of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in bacterial metabolism.

- Receptor Modulation : It may modulate receptor functions through binding interactions.

- Molecular Interactions : The bromophenyl group enhances binding affinity via halogen bonding, while the furan ring engages in π-π interactions with aromatic amino acids in target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against drug-resistant bacterial strains. The following table summarizes the antibacterial activity against clinically isolated bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Acinetobacter baumannii | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Enterobacter cloacae | 128 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

In vitro studies demonstrated that this compound exhibits significant antibacterial activity, particularly against NDM-positive strains of A. baumannii . Molecular docking studies further validated these findings by showing effective binding to active sites of bacterial enzymes.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : It has shown potential in promoting apoptosis in cancerous cells.

The following table outlines the effects observed in anticancer studies:

| Cancer Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF7 (breast cancer) | 15 | Induction of apoptosis | |

| HeLa (cervical cancer) | 20 | Cell cycle arrest | |

| A549 (lung cancer) | 25 | Decreased cell viability |

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers evaluated the effectiveness of various derivatives of this compound against drug-resistant bacteria. The results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound .

- Anticancer Screening : In another study focusing on breast adenocarcinoma (MCF7), this compound demonstrated significant cytotoxicity, leading to further exploration into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.